![molecular formula C21H22N4O B2906177 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea CAS No. 2034542-99-7](/img/structure/B2906177.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea, also known as BPU, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy.
Mécanisme D'action
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea exerts its anticancer activity by inhibiting the activity of protein kinase CK2, which is a key regulator of cell proliferation, survival, and apoptosis. By inhibiting CK2, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea disrupts multiple signaling pathways that are critical for cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to have other biochemical and physiological effects. For example, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has also been shown to modulate the activity of ion channels, which are involved in the regulation of cellular excitability and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea as a research tool is its high potency and selectivity for CK2. This allows for the specific targeting of CK2 signaling pathways without affecting other cellular processes. However, one limitation of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea. Another area of interest is the investigation of the role of CK2 in other disease states, such as neurodegenerative disorders and inflammation. Finally, the potential use of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea as a therapeutic agent in combination with other anticancer drugs is an area of active research.
Méthodes De Synthèse
The synthesis of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea involves a multi-step process that begins with the reaction of 2,3'-bipyridine with formaldehyde to form 2,3'-bipyridine-4-methanol. This compound is then reacted with 3-phenylpropylisocyanate to form the corresponding urea derivative, which is subsequently treated with hydrogen chloride to yield 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea in high yield and purity.
Applications De Recherche Scientifique
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to exhibit potent anticancer activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has also been investigated for its potential to overcome drug resistance in cancer cells, which is a major challenge in cancer treatment. In addition, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-12-4-8-17-6-2-1-3-7-17)25-15-18-10-13-23-20(14-18)19-9-5-11-22-16-19/h1-3,5-7,9-11,13-14,16H,4,8,12,15H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSPRJNJRWXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


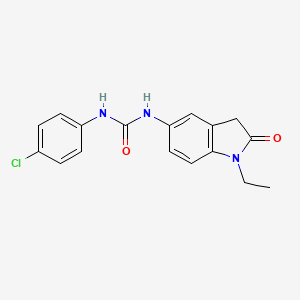
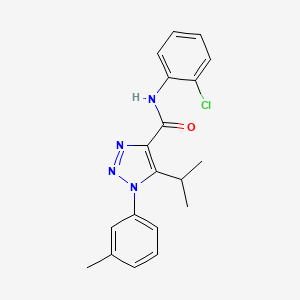
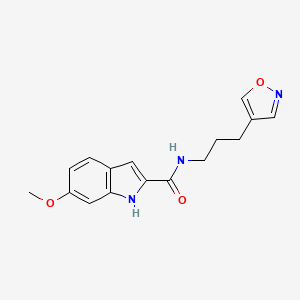
![Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2906103.png)
![5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2906104.png)


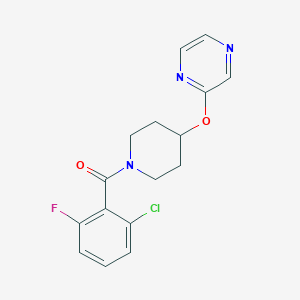

![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2906110.png)
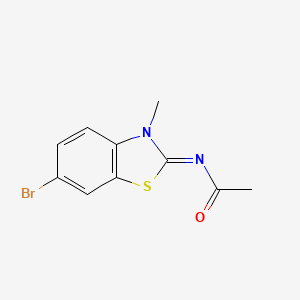
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2906113.png)
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/no-structure.png)